![molecular formula C24H18Te2 B14629971 Di([1,1'-biphenyl]-2-yl)ditellane CAS No. 55776-27-7](/img/structure/B14629971.png)
Di([1,1'-biphenyl]-2-yl)ditellane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di([1,1’-biphenyl]-2-yl)ditellane is an organotellurium compound characterized by the presence of two tellurium atoms bonded to biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di([1,1’-biphenyl]-2-yl)ditellane typically involves the reaction of biphenyl derivatives with tellurium reagents. One common method is the reaction of biphenyl lithium with tellurium tetrachloride, followed by reduction to form the ditellane compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of Di([1,1’-biphenyl]-2-yl)ditellane may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Di([1,1’-biphenyl]-2-yl)ditellane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the ditellane to tellurium-containing anions.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various tellurium oxides, tellurium anions, and substituted biphenyl derivatives.
Scientific Research Applications
Di([1,1’-biphenyl]-2-yl)ditellane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it a subject of study in biological systems, particularly in understanding the role of tellurium in biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: Di([1,1’-biphenyl]-2-yl)ditellane is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Di([1,1’-biphenyl]-2-yl)ditellane involves its interaction with molecular targets through its tellurium atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved include the formation of tellurium-centered radicals and the subsequent reactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Hydrogen ditelluride: An unstable hydrogen dichalcogenide containing two tellurium atoms per molecule.
1-Naphthyl ditelluride: A compound with a similar tellurium structure but different aromatic groups.
Uniqueness
Di([1,1’-biphenyl]-2-yl)ditellane is unique due to its specific combination of biphenyl and tellurium atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
55776-27-7 |
|---|---|
Molecular Formula |
C24H18Te2 |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
1-phenyl-2-[(2-phenylphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C24H18Te2/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)25-26-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
InChI Key |
VOPOZZRDXUXEKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


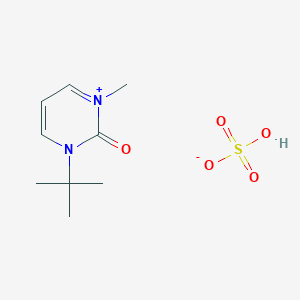
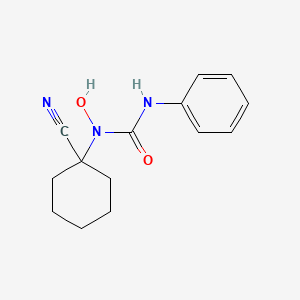

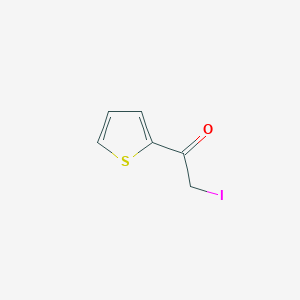

![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)
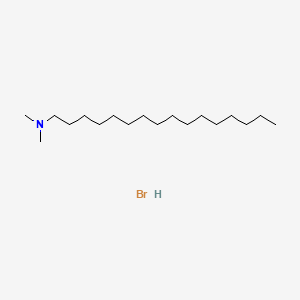
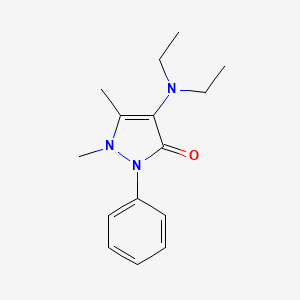
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14629907.png)
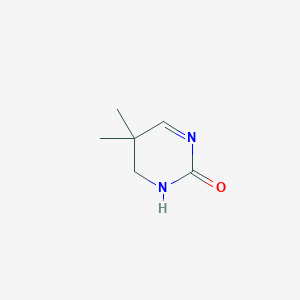

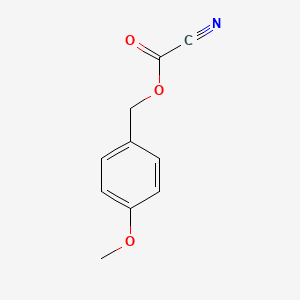
![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)

